
(R)-(-)-1-Methyl-3-phenylpropylamine
Übersicht
Beschreibung
(R)-(-)-1-Methyl-3-phenylpropylamine is a useful research compound. Its molecular formula is C10H15N and its molecular weight is 149.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(R)-(-)-1-Methyl-3-phenylpropylamine, commonly referred to as (R)-MPPA, is a chiral amine with significant implications in pharmaceutical chemistry. This compound serves as a precursor for various bioactive molecules, including the antihypertensive agent dilevalol. The biological activity of (R)-MPPA is primarily explored through its role in enzymatic reactions and its potential therapeutic applications.
Enzymatic Reactions
(R)-MPPA is involved in several enzymatic processes, particularly as a substrate for transaminases. Transaminases catalyze the transfer of an amino group from one molecule to another, facilitating the synthesis of various amines and amino acids. A notable study demonstrated that engineered strains of the yeast Komagataella phaffii could effectively produce (R)-MPPA through whole-cell biocatalysis, achieving a yield of 0.41 mol/mol on substrate . This method highlights the compound's utility in biotechnological applications.
Case Studies
- Whole Cell Biocatalysis : In a study by Braun-Galleani et al., the BG-TAM strain of K. phaffii was utilized to convert substrates into (R)-MPPA. The strain demonstrated significant transaminase activity, which is crucial for the biosynthesis of small molecule pharmaceuticals . The results indicated that bioconversion processes could be optimized for higher yields and efficiency.
- Pharmaceutical Applications : (R)-MPPA has been identified as a critical intermediate in the synthesis of dilevalol, an antihypertensive drug. The resolution of racemic 1-methyl-3-phenylpropylamine to obtain (R)-MPPA with high enantiomeric purity is essential for its application in drug development . This process often involves crystallization techniques that leverage optically active acids to separate the enantiomers effectively.
Research Findings
Recent research has focused on the enzymatic deamination of (R)-MPPA, converting it into 4-phenyl-2-butanone via AmDH enzyme activity. This reaction not only demonstrates the compound's versatility but also its role in metabolic pathways that could be harnessed for synthetic biology applications .
Data Table: Summary of Biological Activities
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
Chiral Building Block
(R)-MPPA is recognized for its role as a chiral building block in the synthesis of various pharmaceuticals. The compound is instrumental in producing enantiomerically pure drugs, which are crucial for efficacy and safety in medicinal chemistry. For example, it has been utilized in the synthesis of Dilevalol , an antihypertensive agent that contains two chiral centers, making (R)-MPPA essential for achieving the required stereochemical purity .
Enantioselective Reactions
The compound facilitates enantioselective reactions, specifically through enzymatic synthesis methods. Research indicates that a triple mutant of Rhodococcus phenylalanine dehydrogenase can catalyze the reductive amination of 4-phenyl-2-butanone to yield (R)-MPPA with an enantiomeric excess greater than 98%. This high level of selectivity underscores its potential in chiral drug synthesis.
Antihypertensive Agents
Development of New Drugs
(R)-MPPA has been identified as a precursor for several antihypertensive drugs. Its derivatives have been explored for their ability to block adrenergic receptors, providing therapeutic benefits in conditions such as hypertension and angina pectoris . The compound's efficacy in this domain is linked to its structural characteristics, which allow it to interact effectively with biological targets.
Industrial Applications
Manufacturing Processes
In industrial settings, (R)-MPPA is employed as a key intermediate in the production of various chemical substances. Its utility extends to laboratory chemicals and other industrial applications where chiral amines are required . The compound's ability to be synthesized from racemic mixtures also makes it economically viable for large-scale production.
Case Study 1: Dilevalol Synthesis
Dilevalol is synthesized using (R)-MPPA due to its specific stereochemical requirements. A study highlighted the resolution of racemic 1-methyl-3-phenylpropylamine into its enantiomers via crystallization with optically active acids, which significantly improves yield and purity . This method not only enhances the efficiency of drug production but also ensures compliance with regulatory standards regarding drug stereochemistry.
Case Study 2: Enzymatic Synthesis
Research conducted on enzymatic pathways for synthesizing (R)-MPPA demonstrates the compound's versatility. The use of engineered enzymes has shown promise in achieving high enantioselectivity, thus paving the way for more sustainable and efficient synthetic routes in pharmaceutical manufacturing.
Summary Table of Applications
Eigenschaften
IUPAC Name |
(2R)-4-phenylbutan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECUIGDEWBNQJJ-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937-52-0 | |
Record name | (-)-1-Methyl-3-phenylpropylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Phenylbutan-2-amine, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-PHENYLBUTAN-2-AMINE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4F6H42UWQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the chirality of (R)-(-)-1-methyl-3-phenylpropylamine affect the properties of the resulting low-dimensional HOIP ferroelectric?
A: Research has shown that incorporating this compound, a chiral organic cation, into a HOIP structure can lead to the formation of chiral ferroelectric materials. Specifically, in a study comparing two HOIPs with the formula [R-MPA]2CdCl4 (where R-MPA+ = this compound), researchers found that when synthesized with a 2:1 molar ratio of R-MPA to CdCl2, the resulting zero-dimensional HOIP exhibited distinct circular dichroism (CD) signals, indicating chirality []. This chiral HOIP also demonstrated enhanced ferroelectric properties, including higher Curie temperature (Tc), larger dielectric constant, and stronger second-harmonic generation (SHG) response, compared to its non-chiral counterpart synthesized with a 1:1 molar ratio. These findings suggest that the chirality introduced by this compound plays a crucial role in influencing the structure and subsequently the ferroelectric properties of the resulting HOIP material [].
Q2: Can this compound be used to synthesize other functional materials besides HOIPs?
A: Yes, this compound can be a valuable building block for other applications. For instance, research has shown that a triple mutant of Rhodococcus phenylalanine dehydrogenase (pheDH) can catalyze the highly enantioselective reductive amination of 4-phenyl-2-butanone to produce (R)-1-methyl-3-phenylpropylamine with excellent enantiomeric excess (>98% ee) []. This enzymatic synthesis highlights the potential of this compound as a chiral building block for various applications beyond HOIP ferroelectrics, particularly in the realm of chiral drug synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.